molecular formula C9H6O4 B13414930 1,3-Dioxaindane-4,5-dicarbaldehyde

1,3-Dioxaindane-4,5-dicarbaldehyde

Cat. No.: B13414930
M. Wt: 178.14 g/mol
InChI Key: LDKCJTOYNLCVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxaindane-4,5-dicarbaldehyde is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by its molecular formula C9H6O4 and is known for its distinctive dioxane ring structure, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxaindane-4,5-dicarbaldehyde typically involves the formation of a dioxane ring through the reaction of carbonyl compounds with diols. One common method includes the use of ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This reaction is known for its mild conditions and high yields, making it a preferred method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxaindane-4,5-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.

    Substitution: The dioxane ring can undergo substitution reactions with nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: H2 gas with Ni or Rh catalysts.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or lactones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted dioxanes with various functional groups.

Scientific Research Applications

1,3-Dioxaindane-4,5-dicarbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of polymers and other advanced materials due to its ability to form stable cyclic structures.

Mechanism of Action

The mechanism of action of 1,3-Dioxaindane-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s dioxane ring structure allows it to act as a versatile intermediate in chemical reactions, facilitating the formation of stable products. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: Known for its use in medicinal chemistry and organic electronics.

    2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity and potential as a chitin synthesis inhibitor.

Uniqueness

1,3-Dioxaindane-4,5-dicarbaldehyde stands out due to its unique dioxane ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring stable cyclic intermediates .

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

1,3-benzodioxole-4,5-dicarbaldehyde

InChI

InChI=1S/C9H6O4/c10-3-6-1-2-8-9(7(6)4-11)13-5-12-8/h1-4H,5H2

InChI Key

LDKCJTOYNLCVKN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.